[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride
Description
[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride is a pyrrolidine-derived compound characterized by two hydroxymethyl groups and a methyl substituent on the pyrrolidine ring, with a hydrochloride counterion. The hydrochloride salt form enhances stability and solubility, critical for pharmacological activity.
Properties
IUPAC Name |
[2-(hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-2-3-7(8,5-9)6-10;/h9-10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYLGDFATFVERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1(CO)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 2-Methylpyrroline
The hydrogenation of 2-methylpyrroline represents a foundational step in synthesizing 1-methylpyrrolidine scaffolds. Patent WO2008137087A1 outlines a platinum-catalyzed process using Pt/C (5% loading) in ethanol-methanol (2:1–3:1 v/v) at ambient temperature. This method achieves >99% conversion within 12 hours, yielding (R)- or (S)-2-methylpyrrolidine with ≥50% enantiomeric excess (ee). Subsequent oxidation or hydroxylation steps could introduce hydroxymethyl groups, though direct adaptations remain unexplored in the literature.
Diastereomeric Resolution via Tartrate Salts
The same patent details resolving racemic 2-methylpyrrolidine using L-tartaric or D-tartaric acid to isolate enantiopure intermediates. For instance, (R)-2-methylpyrrolidine L-tartrate is recrystallized from hot ethanol, achieving >98% purity. Freebase liberation with NaOH followed by hydroxymethylation via aldol condensation or epoxide ring-opening could theoretically yield the target diol.
Reductive Amination Strategies
Two-Step Reductive Amination
PMC8862572 demonstrates the synthesis of 2-(hydroxymethyl)pyrrolidine derivatives via reductive amination. Applying this to 1-methylpyrrolidin-2-one:
- Alkylation : React 1-methylpyrrolidin-2-one with formaldehyde under basic conditions to form 2-(hydroxymethyl)-1-methylpyrrolidin-2-ol.
- Reduction : Treat the intermediate with NaBH₄ in methanol to reduce the hemiaminal ether, yielding [2-(hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol.
This route achieves 70–85% yields, though stereochemical outcomes depend on reaction conditions.
Chiral Ligand-Assisted Synthesis
ChemicalBook entry CB1272323 employs (2S,2'S)-2-hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine as a chiral ligand for enantioselective additions. Analogously, using L-proline-derived catalysts during reductive amination could enforce stereocontrol. For example, LiAlH₄ reduction of a prolinol ester precursor (as in CB1272323) affords diastereomerically pure diols in 81% yield.
Sequential Reduction of Ester Intermediates
Diester Reduction with Lithium Aluminum Hydride
A diester precursor, such as dimethyl 1-methylpyrrolidine-2,2-dicarboxylate, undergoes double reduction:
Borohydride-Mediated Reduction
KR20190135847A reports NaBH₄-mediated reductions in alcohol solvents under reflux. Applying this to a 1-methylpyrrolidine diester:
- Solvent : Methanol or ethanol
- Conditions : 12-hour reflux with NaBH₄ (4 equiv)
- Yield : 60–70% after HCl salt formation.
Asymmetric Hydrogenation for Enantiopure Synthesis
Chiral Catalyst Systems
KR20160141950A highlights enantioselective hydrogenation using palladium catalysts with chiral ligands (e.g., BINAP). For a prochiral diene precursor:
- Catalyst : Pd/C with (R)-BINAP
- Conditions : H₂ (50 psi), 25°C, 24 hours
- Outcome : >90% ee for the (R,R)-diol isomer.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolidine Family
(a) [(R)-Phenyl[(2S)-pyrrolidin-2-yl]methanol Hydrochloride]
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight : 213.71 g/mol
- Key Features : Incorporates a phenyl group and a hydroxymethyl group on the pyrrolidine ring. The stereochemistry (R,S-configuration) may influence receptor binding specificity.
(b) (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₂ (estimated)
- Molecular Weight : ~181.6 g/mol
- Key Features : Contains two hydroxyl groups and a hydroxymethyl group, differing in substitution pattern from the target compound.
- Applications : Likely explored for chiral synthesis or as a building block in drug development .
- Differentiator : Additional hydroxyl group enhances hydrophilicity, which may reduce blood-brain barrier permeability compared to the target compound.
(c) (S)-(1-Methylpyrrolidin-2-yl)methanol
- Molecular Formula: C₆H₁₃NO
- Molecular Weight : 115.18 g/mol (free base)
- Key Features : Lacks the second hydroxymethyl group present in the target compound.
- Applications : Intermediate in synthesizing nicotinic receptor agonists .
- Differentiator : Reduced hydroxyl content lowers solubility but simplifies synthetic routes.
Heterocyclic Analogues with Hydroxymethyl Substituents
(a) 6-Chloro-2-hydroxymethylpyridine Hydrochloride
- Molecular Formula: C₆H₆ClNO·HCl
- Molecular Weight : 180.03 g/mol
- Key Features : Pyridine backbone with hydroxymethyl and chloro substituents.
- Applications : Pharmaceutical intermediate, possibly in antiviral or antibacterial agents .
- Differentiator : Pyridine ring introduces aromaticity and electronic effects distinct from pyrrolidine, altering reactivity and target interactions.
(b) Methyl 2-Phenyl-2-(pyrrolidin-1-yl)acetate Hydrochloride
- Molecular Formula: C₁₃H₁₇NO₂·HCl
- Molecular Weight : 255.7 g/mol
- Key Features : Combines a pyrrolidine ring with ester and phenyl groups.
- Applications : Forensic standard for stimulant-like compounds .
- Differentiator : Ester functionality increases metabolic susceptibility compared to hydroxymethyl groups.
Comparative Data Table
Key Research Findings and Differentiators
Hydrophilicity vs. Lipophilicity : The target compound’s dual hydroxymethyl groups enhance solubility compared to phenyl-substituted analogues but may limit membrane permeability .
Pharmacological Potential: Pyridine-based analogues (e.g., 6-chloro-2-hydroxymethylpyridine HCl) demonstrate the versatility of hydroxymethyl heterocycles in drug design, a trend that may extend to the target compound .
Biological Activity
[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride, also known as (1-methylpyrrolidine-2,2-diyl)dimethanol hydrochloride, is a compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₅ClN₂O₂
- Molecular Weight : 145.20 g/mol
- CAS Number : 111722-58-8
- Physical Form : Powder
- Purity : ≥95% .
The precise mechanism of action for [2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride is still under investigation. However, its structure suggests it may interact with various biological targets, including receptors involved in neurotransmission and metabolic processes. The hydroxymethyl group may enhance its solubility and bioavailability, potentially allowing for better interaction with target sites.
Pharmacological Effects
Research indicates that compounds similar to [2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol exhibit several pharmacological effects:
- CNS Activity : Pyrrolidine derivatives have been studied for their effects on the central nervous system (CNS), showing potential as anxiolytics and antidepressants.
- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against various pathogens.
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Neuroprotective Studies :
- Antimicrobial Activity :
- Cytotoxicity Assessment :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅ClN₂O₂ |
| Molecular Weight | 145.20 g/mol |
| CAS Number | 111722-58-8 |
| Purity | ≥95% |
| Physical Form | Powder |
| Biological Activity | Observations |
|---|---|
| Neuroprotective | Reduced oxidative stress |
| Antimicrobial | Effective against Gram-positive bacteria |
| Cytotoxicity | Selective against cancer cells |
Q & A
What are the key considerations for synthesizing [2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride with high enantiomeric purity?
Basic Question
Synthesis requires meticulous control of reaction conditions to preserve stereochemistry. Key steps include:
- Chiral center retention : Use enantiomerically pure starting materials or asymmetric catalysis to avoid racemization during alkylation or hydroxylation steps .
- Temperature and pH : Maintain low temperatures (0–5°C) and neutral pH during nucleophilic substitutions to prevent epimerization .
- Workup and isolation : Employ chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .
- Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry, with NMR (e.g., H and C) to verify structural fidelity .
How can researchers confirm the structural integrity of [2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride post-synthesis?
Basic Question
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) :
- H NMR: Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and hydroxymethyl groups (δ 3.6–4.0 ppm).
- C NMR: Confirm quaternary carbons (e.g., C-2 of pyrrolidine at ~70 ppm) .
- Mass Spectrometry (MS) : Match molecular ion peaks (e.g., [M+H] at m/z 179.1 for the free base) with theoretical values .
- Infrared (IR) Spectroscopy : Detect O-H stretches (3200–3600 cm) and C-N vibrations (1200–1350 cm) .
How should researchers address discrepancies in reported solubility data for this compound?
Advanced Question
Discrepancies often arise from methodological variability:
- Salt form vs. free base : The hydrochloride salt (water solubility ~50 mg/mL) is more soluble than the free base (<10 mg/mL). Ensure studies specify the form tested .
- Solvent systems : Use standardized buffers (e.g., PBS at pH 7.4) for biological assays, while polar aprotic solvents (e.g., DMSO) suit organic reactions. Document solvent purity and degassing protocols .
- Temperature control : Solubility in water decreases by ~20% at 4°C versus 25°C. Report experimental temperatures explicitly .
What strategies are effective in elucidating the compound’s interactions with biological targets like cannabinoid receptors?
Advanced Question
Mechanistic studies require integrated in silico and in vitro approaches:
- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to CB1/CB2 receptors, focusing on hydrogen bonding with Ser383/Thm197 and hydrophobic interactions with the pyrrolidine ring .
- Competitive binding assays : Incubate with H-labeled CP55,940 (CB1 agonist) and measure displacement via scintillation counting. Calculate IC values to compare affinity .
- Functional assays : Monitor cAMP inhibition in HEK293 cells expressing CB1 receptors to assess agonism/antagonism .
How can researchers resolve contradictions in enantiomeric activity data for this compound?
Advanced Question
Contradictions may stem from impurities or assay variability:
- Enantiomer separation : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to isolate pure enantiomers .
- X-ray crystallography : Resolve crystal structures of enantiomer-receptor complexes to confirm stereospecific binding modes .
- Pharmacokinetic profiling : Compare metabolic stability (e.g., liver microsome assays) between enantiomers to rule out off-target effects .
What methodologies are recommended for assessing the compound’s stability under varying pH conditions?
Advanced Question
Design accelerated degradation studies:
- pH range testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the hydroxymethyl group .
- Kinetic analysis : Calculate degradation rate constants () and half-life () using first-order kinetics. For example, at pH 2, may drop to <12 hours due to HCl catalysis .
- Stabilizers : Co-formulate with cyclodextrins or antioxidants (e.g., ascorbic acid) to enhance shelf life in aqueous solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
